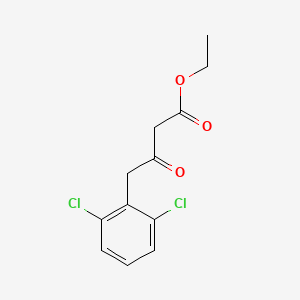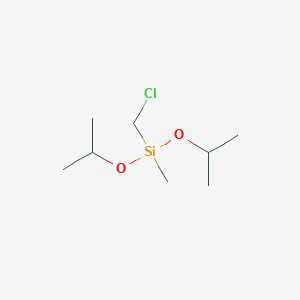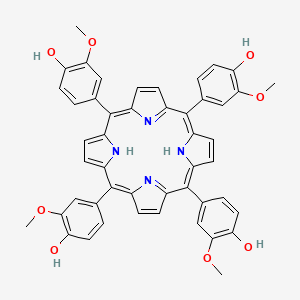
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine
説明
Meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is a synthetic porphyrin . It has a molecular weight of 798.84 and a molecular formula of C48H38N4O8 .
Synthesis Analysis
A new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-visible .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various techniques such as FT-IR, 1H-NMR, fluorescence, and UV-vis analysis .Chemical Reactions Analysis
The influence of drug concentration (3-10 microg/ml), incubation time (5-60 min), and light dose (6-9 J/cm(2)) on p-THPP photocytotoxic efficiency was investigated .Physical and Chemical Properties Analysis
This compound has a molecular weight of 798.8 g/mol . It has a molecular formula of C48H38N4O8 . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 .科学的研究の応用
Interaction with Biological Membranes
A study by Matos, Ribeiro, and Gomes (2015) highlights the interaction of various porphyrins, including meso-tetra(p-hydroxyphenyl) porphine, with model membranes. These interactions are crucial in determining the distribution of the drug in organisms, particularly for photodynamic therapy in cancer treatment (Matos, Ribeiro, & Gomes, 2015).
Spectroscopic and Chromatographic Characteristics
Liu Honghe's (2002) work on meso-tetra(4-hydroxyphenyl) porphine involves studying its spectrum and chromatogram characteristics, which are influenced by metal ions and porphyrin. This research is significant for understanding the interaction between metal ions and porphyrins (Liu Honghe, 2002).
Photodynamic Therapy Applications
The uptake and photodynamic effects of meso-tetra(hydroxyphenyl)porphine and its derivatives in tumor tissues are explored in a study by Peng et al. (1995). This research is essential for understanding how these compounds can be used in photodynamic therapy for cancer (Peng, Moan, Ma, & Nesland, 1995).
Encapsulation in Metal-Organic Materials
Zhang et al. (2012) discuss the synthesis of metal-organic materials that encapsulate metalloporphyrins, including meso-tetra(N-methyl-4-pyridyl)porphine, for potential use in size-selective heterogeneous catalysis (Zhang, Zhang, Wojtas, Eddaoudi, & Zaworotko, 2012).
DNA Interaction and Photodynamic Effects
Carvlin and Fiel (1983) explored the interaction of large cationic porphyrin ligands, such as meso-tetra(4-N-methylpyridyl)porphine, with DNA. This research contributes to understanding the DNA-binding properties of porphyrins, which is relevant for therapeutic applications (Carvlin & Fiel, 1983).
作用機序
Target of Action
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is a synthetic porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They are often involved in electron transfer processes
Mode of Action
Porphyrins in general are known to interact with light in the photodynamic therapy . They can generate a stronger internal electric field for boosting the charge separation and transfer .
Biochemical Pathways
Porphyrins are known to be involved in various biological processes, including electron transfer .
Action Environment
It is known that porphyrins can increase the specific surface area for providing more active sites, and narrow the band gap to enhance the visible light absorption .
将来の方向性
Porphyrins are used for cancer diagnostic and therapeutic applications . Knowledge of how porphyrins enter cancer cells can aid the development of more accurate cancer diagnostics and therapeutics . The development of a flow cytometry assay to quantify cellular uptake of meso-tetra (4-carboxyphenyl) porphyrin (TCPP), a porphyrin that is currently being developed for cancer diagnostics, is a promising future direction .
生化学分析
Biochemical Properties
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine participates in various biochemical reactions, primarily due to its ability to interact with a range of biomolecules. It can bind to proteins, enzymes, and other macromolecules, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids . The nature of these interactions often involves the coordination of the porphyrin ring with metal ions present in the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in either inhibition or activation of enzyme activity. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of endogenous and exogenous compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions but can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may induce adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, it can affect the synthesis and degradation of heme, a critical component of hemoglobin and other heme-containing proteins.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
特性
IUPAC Name |
2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4O8/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3/h5-24,49,52-56H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFFXLLRHHHVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


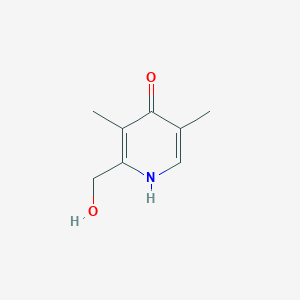

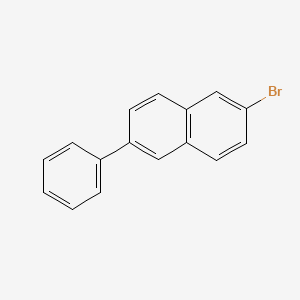

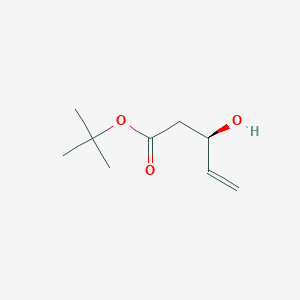

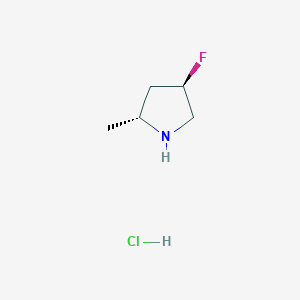
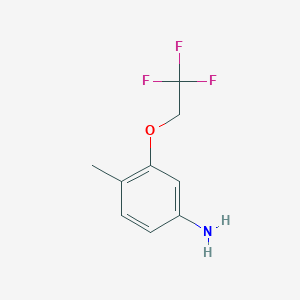
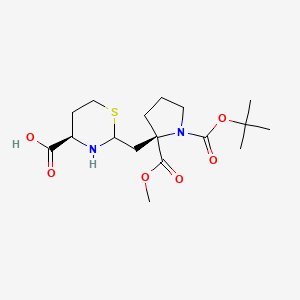
![2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile](/img/structure/B3117089.png)


